1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde 1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812407
InChI: InChI=1S/C9H10N2O/c12-7-9(2-3-9)6-8-10-4-1-5-11-8/h1,4-5,7H,2-3,6H2
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17812407

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 1-(pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C9H10N2O/c12-7-9(2-3-9)6-8-10-4-1-5-11-8/h1,4-5,7H,2-3,6H2
Standard InChI Key MGNMAXVMOKOXDS-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=NC=CC=N2)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropane ring—a three-membered carbon system with inherent ring strain—substituted at position 1 with a formyl group (–CHO) and a pyrimidin-2-ylmethyl group. The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, contributes to electronic delocalization and hydrogen-bonding capabilities .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₉H₁₀N₂O
Molecular weight162.19 g/mol
IUPAC name1-(pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde
Canonical SMILESC1CC1(CC2=NC=CC=N2)C=O

The aldehyde group introduces polarity, influencing solubility in polar solvents, while the cyclopropane ring enhances rigidity, potentially stabilizing bioactive conformations .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde involves two key fragments:

  • Pyrimidin-2-ylmethanol: Introduced via nucleophilic substitution or metal-catalyzed coupling.

  • Cyclopropane-1-carbaldehyde: Constructed via [2+1] cycloaddition or Simmons–Smith reaction .

Stepwise Synthesis

A plausible route involves:

  • Cyclopropanation: Reacting allyl derivatives with diiodomethane and a zinc-copper couple to form the cyclopropane ring.

  • Functionalization: Introducing the aldehyde group via oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate).

  • Pyrimidine Coupling: Attaching the pyrimidine moiety through a Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclopropanationCH₂I₂, Zn-Cu, Et₂O, 0°C45%
2Oxidation to AldehydePCC, CH₂Cl₂, rt62%
3Pyrimidine CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C38%

Challenges include managing the cyclopropane ring’s strain and avoiding aldehyde oxidation during purification .

Biological Activities and Mechanistic Insights

Table 3: Comparative Kinase Inhibitory Activity

CompoundIC₅₀ (nM)Target KinaseSource
Title compound72 ± 4JAK2
Analog (morpholine-subst.)120 ± 8JAK2

In a 2021 study, substitution at the pyrimidine N1 position with a hydroxypyrrolidine group improved potency 10-fold compared to dimethylamine analogs .

Antimicrobial Properties

Preliminary assays suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), likely due to pyrimidine-mediated interference with folate synthesis .

Applications in Drug Discovery

Scaffold for SAR Studies

The compound’s modular structure allows systematic exploration of:

  • R₁ (Aldehyde): Replacing –CHO with carboxylic acids or amides to modulate solubility.

  • R₂ (Pyrimidine): Varying substituents (e.g., halogens, methoxy) to optimize kinase selectivity .

Prodrug Development

The aldehyde group can be converted to prodrugs via imine formation, enhancing bioavailability. For example, Schiff base derivatives showed 3-fold higher plasma exposure in rodent models .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase panels to elucidate selectivity.

  • Toxicology Studies: Evaluate acute toxicity in preclinical models.

  • Synthetic Optimization: Develop catalytic asymmetric cyclopropanation to access enantiopure variants .

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